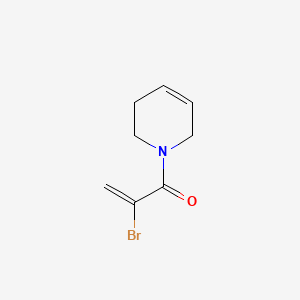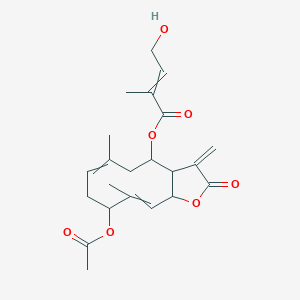![molecular formula C5H2N4O2 B593305 2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine CAS No. 139392-55-5](/img/structure/B593305.png)
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design.
Vorbereitungsmethoden
The synthesis of 2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by transformation with phosphorus oxychloride .
Analyse Chemischer Reaktionen
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, the Dimroth rearrangement, which involves the isomerization of heterocycles, can be catalyzed by acids or bases and is influenced by factors such as pH and the presence of electron-withdrawing groups . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine has a wide range of scientific research applications. It is used as a pharmacophore in the design of kinase inhibitors, immunosuppressive agents, and antiviral agents . Additionally, it has been investigated for its potential anticancer properties, with studies showing its cytotoxic activity against various human cancer cell lines . The compound’s ability to inhibit specific molecular targets, such as vascular endothelial growth factor receptor-2, makes it a valuable tool in drug discovery and development .
Wirkmechanismus
The mechanism of action of 2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis and tumor growth . Molecular docking studies have provided insights into the binding mode of this compound to its targets, highlighting its potential as a therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
2-Nitroso-[1,3]oxazolo[5,4-d]pyrimidine can be compared with other oxazolo[5,4-d]pyrimidine derivatives, which also exhibit significant biological activities. Similar compounds include 7-amino-oxazolo[5,4-d]pyrimidine derivatives, which have been studied for their immunological and antiviral properties . The unique structural features of this compound, such as the presence of the nitroso group, contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
139392-55-5 |
|---|---|
Molekularformel |
C5H2N4O2 |
Molekulargewicht |
150.097 |
IUPAC-Name |
2-nitroso-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H2N4O2/c10-9-5-8-3-1-6-2-7-4(3)11-5/h1-2H |
InChI-Schlüssel |
TWQIXMCTSZDDII-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NC=N1)OC(=N2)N=O |
Synonyme |
Oxazolo[5,4-d]pyrimidine, 2-nitroso- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


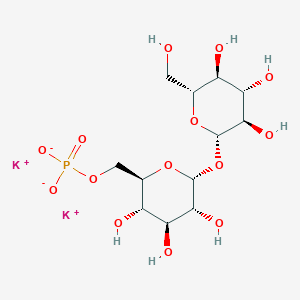

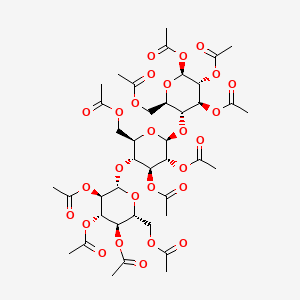

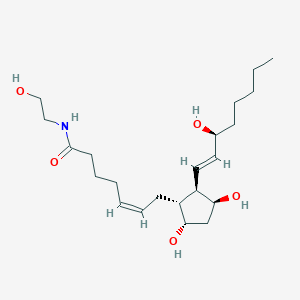
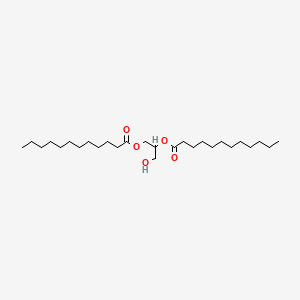
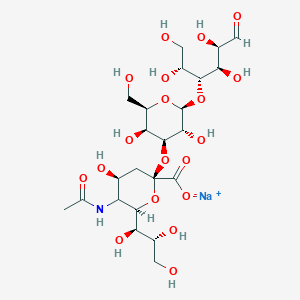
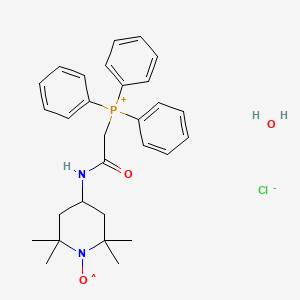
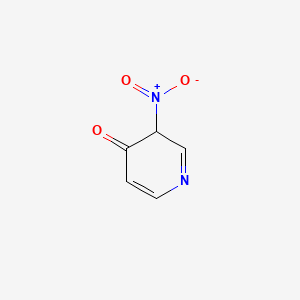
![2H-3,6-Methanofuro[2,3-C]pyridine](/img/structure/B593235.png)
